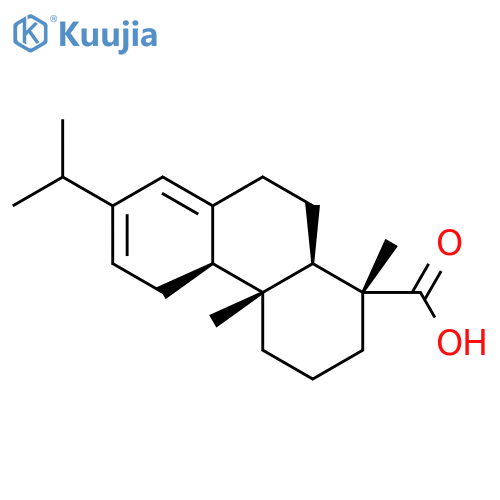Cas no 79-54-9 (Levopimaric Acid)

Levopimaric Acid structure
Levopimaric Acid 化学的及び物理的性質
名前と識別子
-
- 1-Phenanthrenecarboxylicacid, 1,2,3,4,4a,4b,5,9,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aR,4bS,10aR)-
- Levopimaric Acid
- (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylic acid
- (1R,4aS,4bR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydro phenanthrene-1-carboxylic acid
- Levopimaric acidneat
- 8(14),12-Abietadien-18-oic acid
- abieta-8(14),12-dien-18-oic acid
- Abieta-8(14),12-dien-18-saeure
- Abietadien-8(14).12-saeure-(18)
- AC1Q1OIE
- A-pimaric acid
- B-Pimaric Acid
- Laevopimarsaeure
- l-Pimaric acid
- l-Sapietic acid
- NSC4827
- CS-0128313
- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,9,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1theta-(1alpha,4abeta,4balpha,10aalpha))-
- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,9,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R-(1alpha,4abeta, 4balpha,10aalpha))-
- .DELTA.6,8(14)-Abietadienoic acid
- .beta.-Pimaric acid
- 13-isopropylpodocarpa-8(14),12-dien-15-oic acid
- UNII-6073C2A77I
- beta-Pimaric acid
- Q6535822
- LEVOPIMARIC ACID [MI]
- DTXSID20878526
- 1-Phenanthrenecarboxylic acid,2,3,4,4a,4b,5,9,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,4b.alpha.,10a.alpha.)]-
- Podocarpa-8(14), 13-isopropyl-
- RWWVEQKPFPXLGL-ONCXSQPRSA-N
- NSC-4827
- HY-N7431
- AKOS032946285
- 1-PHENANTHRENECARBOXYLIC ACID, 1,2,3,4,4A,4B,5,9,10,10A-DECAHYDRO-1,4A-DIMETHYL-7-(1-METHYLETHYL)-, (1R,4AR,4BS,10AR)-
- CHEBI:29615
- (1R,4aR,4bS,10aR)-7-isopropyl-1,4a-dimethyl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylic acid
- (-)-LEVOPIMARIC ACID
- Podocarpa-8(14),12-dien-15-oic acid, 13-isopropyl-
- delta6,8(14)-Abietadienoic acid
- SCHEMBL152258
- 79-54-9
- 6073C2A77I
- NSC 4827
- L-Pimarate
- Levopimarate
- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,9,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R-(1alpha,4abeta,4balpha,10aalpha))-
- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,9,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R-(1.alpha.,4a.beta.,4b.alpha.,10a.alpha.))-
- DA-54883
- DTXCID201016571
- I2-Pimaric acid
- Podocarpa-8(14),12-dien-15-oic acid, 13-isopropyl-(8CI)
-
- インチ: InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1
- InChIKey: RWWVEQKPFPXLGL-ONCXSQPRSA-N
- ほほえんだ: CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C
計算された属性
- せいみつぶんしりょう: 302.2247
- どういたいしつりょう: 302.225
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 542
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.0434 (rough estimate)
- ゆうかいてん: 150°
- ふってん: 383.47°C (rough estimate)
- フラッシュポイント: 204.6°C
- 屈折率: 1.4800 (estimate)
- PSA: 37.3
- LogP: 5.20620
- ひせんこうど: D20 -280.4° (c = 0.7 in alcohol); D14 -266.6° (c = 0.4 in chloroform)
Levopimaric Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | L375910-10mg |
Levopimaric Acid |
79-54-9 | 10mg |
$ 228.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-488866-10 mg |
Levopimaric Acid, |
79-54-9 | 10mg |
¥2,256.00 | 2023-07-10 | ||
| TRC | L375910-100mg |
Levopimaric Acid |
79-54-9 | 100mg |
$ 1696.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-488866-10mg |
Levopimaric Acid, |
79-54-9 | 10mg |
¥2256.00 | 2023-09-05 | ||
| A2B Chem LLC | AH52781-10mg |
(1R,4aS,4bR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydro phenanthrene-1-carboxylic acid |
79-54-9 | 10mg |
$346.00 | 2024-04-19 | ||
| A2B Chem LLC | AH52781-100mg |
(1R,4aS,4bR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydro phenanthrene-1-carboxylic acid |
79-54-9 | 100mg |
$1767.00 | 2024-04-19 |
Levopimaric Acid 関連文献
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
79-54-9 (Levopimaric Acid) 関連製品
- 14351-66-7(Abietic Acid Sodium Salt)
- 19402-28-9(1-Phenanthrenecarboxylicacid, 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aS,7S,10aR)-)
- 514-10-3(Abietic acid)
- 10051-45-3(Heptanoate sodium)
- 19766-89-3(Sodium 2-ethylhexanoate)
- 106-72-9(2,6-Dimethylhept-5-enal)
- 8050-09-7(Gum Rosin)
- 136-01-6(Sodium cyclohexanecarboxylate)
- 83945-57-7(1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)-)
- 2761-77-5(Communic Acid)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
